4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Description
Tautomerism
The molecule exhibits keto-enol tautomerism (Figure 2):
- Keto form (lactam) : Dominant in solid and solution states due to resonance stabilization.
- Enol form (lactim) : Less stable, observed only under specific conditions.
The keto form is favored because the conjugated carbonyl group (C2=O) delocalizes electrons into the ring, enhancing aromaticity.
Comparative Analysis of Resonance Structures
Resonance stabilization plays a critical role in the compound’s stability. Three major contributors are identified (Figure 3):
- Primary structure : Localized double bonds at C5-C6 and N1-C2.
- Resonance form A : Delocalization of the C2=O lone pair into the ring, creating partial double bonds between N1-C2 and C3-C4.
- Resonance form B : Electron withdrawal by the nitrile group at C3, polarizing the C3-C4 bond.
| Feature | Primary Structure | Resonance A | Resonance B |
|---|---|---|---|
| C2=O bond order | 1.5 | 1.3 | 1.5 |
| C3-C≡N polarization | Moderate | High | Very high |
| Aromaticity | Partial | Enhanced | Reduced |
Resonance A contributes most significantly to stability, as evidenced by X-ray diffraction data showing bond-length alternation consistent with delocalization.
Crystal Structure Prediction via X-ray Diffraction Data
While experimental X-ray data for this specific compound are limited, predictions can be made using analogs (e.g., 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile):
Predicted Crystal Parameters
| Parameter | Value |
|---|---|
| Space group | P1̄ (triclinic) |
| Unit cell dimensions | a = 7.2 Å, b = 7.7 Å, c = 10.4 Å |
| α, β, γ | 90°, 90°, 90° |
| Z (molecules/unit cell) | 2 |
Properties
IUPAC Name |
4-chloro-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-4-2-6(8)5(3-9)7(11)10-4/h2H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPSRQJMZHFDOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464308 | |
| Record name | 4-CHLORO-6-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
582300-58-1 | |
| Record name | 4-CHLORO-6-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Pyridone Core
A common approach to synthesize the 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold involves the condensation of β-dicarbonyl compounds with cyanoacetamide under basic conditions. For example:
- Reagents: Acetylacetone and cyanoacetamide.
- Conditions: Potassium carbonate in aqueous medium, temperature controlled below 35 °C.
- Mechanism: The reaction proceeds via Knoevenagel condensation followed by cyclization to form the dihydropyridone ring.
This method yields 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, which is a close analog and precursor for further chlorination.
Chlorination to Introduce the 4-Chloro Substituent
The selective chlorination at the 4-position of the pyridone ring is achieved by treatment with phosphorus pentachloride (PCl5) in phosphoryl chloride (POCl3):
- Reagents: PCl5 and POCl3.
- Conditions: Reflux for approximately 7 hours.
- Workup: The reaction mixture is poured onto crushed ice, and the solid product is filtered, dried, and recrystallized from ethanol.
- Outcome: This step converts the 4-hydroxy group (or 4-oxo tautomer) into the 4-chloro substituent, yielding this compound.
Alternative Synthetic Routes
While the above method is classical, other synthetic routes may involve:
- Direct halogenation of the pyridone ring using N-chlorosuccinimide (NCS) or other chlorinating agents under controlled conditions.
- Multi-step synthesis starting from substituted pyridine derivatives, involving nitrile introduction and oxidation steps.
However, these alternative methods are less commonly reported for this specific compound.
Preparation Data and Conditions Summary
Research Findings and Analytical Data
- Spectroscopic Characterization:
- ^1H NMR and ^13C NMR spectra confirm the structure, showing characteristic chemical shifts for the methyl group, pyridone ring protons, and cyano group.
- Mass spectrometry (MS) confirms molecular weight and purity.
- Purity and Yield:
- The chlorination step typically yields high purity products after recrystallization.
- Yields vary depending on reaction scale and conditions but are generally moderate to high (60-85%) in reported syntheses.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 4 undergoes nucleophilic substitution under mild conditions. For example:
-
Reaction with hydrazine hydrate yields hydrazinyl derivatives. In one protocol, refluxing the compound with hydrazine hydrate in ethanol produces 4-hydrazinyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, confirmed by NMR disappearance of the NH signal at δ 12.92 ppm .
-
Thiourea-mediated substitution introduces a thiol group, forming 4-thiol-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This reaction proceeds via reflux in ethanol with thiourea, as evidenced by IR absorption at 2220 cm (C≡N) and 1577 cm (C═N) .
Cyclization Reactions
The cyano and carbonyl groups facilitate cyclization to form fused heterocycles:
-
Triazolo[4,3-a]pyridine synthesis : Treatment with phenylacetyl chloride in pyridine generates triazolo[4,3-a]pyridine-8-carbonitrile derivatives. The reaction involves intermediate hydrazide formation, followed by cyclization under acidic conditions, confirmed by NMR peaks at δ 162.04 ppm (C═O) .
-
Thienopyridine formation : Reacting with phosphorus pentasulfide (PS) converts the carbonyl to a thione, enabling cyclization with aldehydes to yield thieno[2,3-b]pyridines .
Condensation Reactions
The active methyl group at position 6 participates in Knoevenagel condensations:
-
Reaction with aromatic aldehydes : In the presence of ammonium acetate and piperidine, the methyl group condenses with aldehydes (e.g., 4-chlorobenzaldehyde) to form styryl derivatives. IR spectra show retained C≡N absorption at 2219 cm and new C═C stretches at 1649 cm .
Tautomerism and Reactivity
The compound exists in keto-enol tautomeric forms, influencing its reactivity:
-
Keto form : Dominates in non-polar solvents, with NMR signals for NH at δ 12.92 ppm .
-
Enol form : Stabilized in polar aprotic solvents, leading to enhanced nucleophilic substitution at position 4 .
Functional Group Transformations
-
Carbonyl reduction : Sodium borohydride reduces the 2-oxo group to a hydroxyl, though this reaction is slow due to electron-withdrawing effects of adjacent substituents.
-
Cyano group hydrolysis : Under acidic conditions (HCl/HO), the cyano group converts to a carboxylic acid, confirmed by IR loss of the 2220 cm peak.
Comparative Reactivity Data
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is its antimicrobial properties. Studies have shown that derivatives of this compound exhibit significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, a series of synthesized transition metal complexes derived from this compound demonstrated notable inhibition against tested microbes, suggesting potential for development as antimicrobial agents .
Anticancer Properties
Research indicates that this compound may possess anticancer properties. A study focused on the synthesis of related dihydropyridine derivatives demonstrated their cytotoxic effects on cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, highlighting the potential for further exploration in cancer therapeutics .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Advanced techniques such as thermogravimetric analysis and X-ray crystallography have been employed to characterize the synthesized compounds, confirming their structural integrity and stability .
Data Table: Summary of Biological Activities
| Biological Activity | Tested Strains/Cell Lines | Results |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | Significant inhibition observed |
| Cytotoxicity | Various cancer cell lines | Induction of apoptosis noted |
Case Study 1: Antimicrobial Efficacy
A recent study synthesized several metal complexes using this compound as a ligand. The complexes were tested against multiple microbial strains, revealing that some exhibited stronger antibacterial properties than the parent compound alone. This underscores the potential for modifying this compound to enhance its biological activity .
Case Study 2: Anticancer Activity
In another investigation, derivatives of this compound were evaluated for their effects on human cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased cell death. This study suggests that further optimization could yield potent anticancer agents based on the dihydropyridine framework .
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it acts as a calcium channel blocker by binding to the L-type calcium channels, inhibiting calcium influx into cells, and thereby reducing muscle contraction and blood pressure . The molecular targets and pathways involved include the voltage-gated calcium channels and the associated signaling pathways .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Pyridinecarbonitrile Derivatives
Key Observations:
- Substituent Effects :
- Electron-Withdrawing Groups (Cl, CN) : Increase electrophilicity, making the compound more reactive in nucleophilic substitutions (e.g., Suzuki couplings) .
- Hydroxymethyl/Methoxy Groups : Enhance solubility in polar solvents like dimethylformamide (DMF) but may reduce stability under acidic conditions .
- Methylthio Groups : Improve membrane permeability due to increased lipophilicity, critical for antimicrobial agents .
Key Observations:
- Anticancer Activity : The chloro and nitrile groups in this compound likely contribute to its significant anticancer properties by interacting with cellular targets like topoisomerases .
- Antioxidant Activity : Bromophenyl-substituted analogs exhibit high antioxidant activity (79.05%), but this is absent in the chloro-methyl derivative, suggesting substituent-dependent effects .
Biological Activity
4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS Number: 582300-58-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on various studies, including in vitro evaluations, structure-activity relationships (SAR), and case studies.
- Molecular Formula : C₇H₅ClN₂O
- Molecular Weight : 168.58 g/mol
- Purity : ≥95%
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.
Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of the compound was evaluated through MIC assays. The results are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15–30 |
| Escherichia coli | 20–40 |
| Candida albicans | 25–50 |
This data suggests that the compound is particularly effective against Gram-positive bacteria, with lower MIC values compared to common antibiotics like ciprofloxacin.
The mechanism by which this compound exerts its antimicrobial effects appears to involve:
- Inhibition of Protein Synthesis : Similar to other compounds in its class, it may inhibit bacterial protein synthesis pathways.
- Disruption of Biofilm Formation : Studies have shown that the compound significantly reduces biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa, indicating a potential application in treating biofilm-associated infections .
Anticancer Activity
In addition to its antimicrobial properties, preliminary studies suggest that this compound may possess anticancer activity. Specific findings include:
- Cell Line Studies : The compound demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
Cytotoxicity Assays
Table 2 summarizes the IC50 values obtained from cytotoxicity assays.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 15.0 |
These results indicate that the compound has considerable potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.
Structure-Activity Relationship (SAR)
Understanding the SAR of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine derivatives has been crucial in optimizing their biological activities. Modifications at various positions of the pyridine ring have been studied to enhance potency and selectivity against specific pathogens or cancer cell lines.
Key Findings
- Chloro Substitution : The presence of the chloro group at position 4 is critical for maintaining antimicrobial activity.
- Methyl Group Influence : The methyl group at position 6 enhances lipophilicity, improving cell membrane permeability and bioavailability.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Biofilm Inhibition in Clinical Isolates : A study demonstrated that 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine significantly inhibited biofilm formation in clinical isolates of MRSA, outperforming standard treatments .
- Combination Therapy : When used in combination with existing antibiotics, this compound showed synergistic effects that reduced MIC values significantly, suggesting its potential role in combination therapies for resistant infections .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile to improve yield and purity?
- Methodological Answer : The compound is typically synthesized via chlorination of its hydroxyl precursor (e.g., 1,2-dihydro-4-hydroxy-6-methyl-2-oxo-3-pyridinecarbonitrile) using POCl₃ and PCl₅ in chloroform, achieving yields >80% . Key parameters include stoichiometric control of chlorinating agents, reaction temperature (reflux conditions), and post-synthesis purification via ethanol recrystallization. Elemental analysis and spectroscopic techniques (¹H-NMR, IR) are critical for verifying purity .
Q. What spectroscopic techniques are most reliable for characterizing structural features of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- IR Spectroscopy : Confirms carbonyl (C=O, ~1640–1680 cm⁻¹) and nitrile (C≡N, ~2210–2240 cm⁻¹) groups .
- ¹H-NMR : Identifies methyl protons (~δ 2.5 ppm) and dihydropyridine ring protons (~δ 6.0–7.0 ppm) .
- Mass Spectrometry (EI-MS) : Validates molecular ion peaks (e.g., m/z 206.24 for the base compound) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, face shields, and safety glasses compliant with EN 166 or NIOSH standards to prevent skin/eye contact .
- Engineering Controls : Use fume hoods for reactions involving volatile reagents (e.g., POCl₃).
- Waste Disposal : Deactivate chlorinated intermediates with aqueous NaHCO₃ before disposal .
Advanced Research Questions
Q. How do structural modifications (e.g., substitution at C4 or C6) influence the compound’s biological activity?
- Methodological Answer :
- Antioxidant Activity : Introducing electron-donating groups (e.g., methoxy or hydroxy) at C6 enhances radical scavenging. For example, 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile showed 79.05% DPPH inhibition vs. ascorbic acid (82.71%) .
- Antimicrobial Activity : Azo derivatives (e.g., 5-((4-chlorophenyl)diazenyl)-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile) exhibit MIC values <12 ppm against Gram-positive bacteria, attributed to enhanced π-π stacking with microbial membranes .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Use tools like AutoDock Vina to predict binding affinities. For instance, tetrazole-substituted derivatives (e.g., compound J2) showed strong interactions with Klebsiella pneumoniae’s active site (PDB ID: 7BYE) via hydrogen bonding and hydrophobic contacts .
- ADMET Prediction : SwissADME or pkCSM can assess solubility, BBB permeability, and cytochrome P450 interactions. Derivatives with logP <3.5 and TPSA >80 Ų are prioritized for oral bioavailability .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Compare DPPH radical scavenging protocols (e.g., concentration ranges, incubation times) to identify variability .
- Structure-Activity Validation : Re-synthesize conflicting derivatives (e.g., 6-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile with 17.55% antioxidant activity ) to confirm purity and stereochemistry.
- Statistical Analysis : Apply ANOVA or t-tests to evaluate significance in MIC or IC₅₀ values between studies .
Key Recommendations for Researchers
- Synthetic Focus : Optimize halogenation conditions (e.g., POCl₃/PCl₅ ratio) to minimize byproducts .
- Biological Screening : Prioritize derivatives with balanced lipophilicity and hydrogen-bonding capacity for dual antioxidant/antimicrobial action .
- Data Reproducibility : Document solvent polarity, temperature, and reagent purity to mitigate variability in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
